molecular formula C25H23N5O3S B11280683 N-{4-Methyl-2-[3-({[(naphthalen-1-YL)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

N-{4-Methyl-2-[3-({[(naphthalen-1-YL)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

Cat. No.: B11280683
M. Wt: 473.5 g/mol
InChI Key: GTCOKDSXJWGOMP-UHFFFAOYSA-N
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Description

N-{4-Methyl-2-[3-({[(naphthalen-1-YL)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of a central 1,2,4-triazine ring, which is fused to a naphthalene moiety. Attached to the triazine ring are various functional groups, including a carbamoyl group, a methyl group, and a sulfanyl (thiol) group. The propanamide side chain completes the structure.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The synthesis of this compound typically involves several steps. One common approach starts with the preparation of the 1,2,4-triazine ring, followed by functionalization of the naphthalene ring and subsequent coupling reactions.

    Naphthalene Modification: The naphthalene moiety can be functionalized through various methods, such as Friedel-Crafts acylation or nucleophilic substitution.

    Triazine Formation: The 1,2,4-triazine ring can be synthesized via cyclization reactions, often involving condensation of appropriate precursors.

    Final Assembly: The propanamide side chain is introduced through amide bond formation.

Industrial Production::
  • Industrial-scale production methods may involve high-yield processes, such as continuous flow chemistry or large-scale batch reactions.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfanyl group.

    Reduction: Reduction of the carbonyl group or other functional groups could occur.

    Substitution: Nucleophilic substitution reactions may occur at various positions.

    Amide Hydrolysis: Hydrolysis of the amide bond is possible under specific conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Amide Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products::
  • The specific products depend on reaction conditions and regioselectivity. Isolation and characterization are crucial to identify intermediates and final products.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate, targeting specific pathways or receptors.

    Biological Studies: Explore its interactions with enzymes, proteins, or cellular components.

    Materials Science: Assess its use in materials, such as sensors or catalysts.

    Industry: Evaluate its applications in agrochemicals, dyes, or polymers.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other 1,2,4-triazine derivatives or naphthalene-based molecules.

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

N-[4-methyl-2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C25H23N5O3S/c1-3-21(31)26-20-12-11-15(2)13-18(20)23-24(33)28-25(30-29-23)34-14-22(32)27-19-10-6-8-16-7-4-5-9-17(16)19/h4-13H,3,14H2,1-2H3,(H,26,31)(H,27,32)(H,28,30,33)

InChI Key

GTCOKDSXJWGOMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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